molecular formula C13H15N3O2 B2850837 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide CAS No. 2034245-99-1

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide

Cat. No.: B2850837
CAS No.: 2034245-99-1
M. Wt: 245.282
InChI Key: ULIGXGNCGYJBSQ-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a furan-3-carboxamide moiety. The compound’s furan-3-carboxamide substituent introduces polarity and hydrogen-bonding capabilities, which may influence solubility and target interactions.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(10-4-6-18-9-10)14-7-11-8-15-16-5-2-1-3-12(11)16/h4,6,8-9H,1-3,5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIGXGNCGYJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=COC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide exhibit significant anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Research has demonstrated that these compounds can target specific signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects
this compound has also been studied for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This property makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Agriculture

Pesticidal Applications
Research indicates that derivatives of this compound can act as effective pesticides. Their ability to disrupt key biological processes in pests makes them valuable candidates for developing new agricultural chemicals. Studies have shown efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms.

Plant Growth Regulation
Some studies suggest that this compound may also function as a plant growth regulator. It can enhance growth parameters such as root elongation and biomass accumulation under certain conditions. This application could lead to more sustainable agricultural practices by improving crop yields without the need for synthetic fertilizers.

Materials Science

Polymer Development
this compound has potential applications in materials science, particularly in the development of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Nanocomposite Materials
The compound can be utilized in the synthesis of nanocomposite materials where it serves as a functionalizing agent for nanoparticles. This application is particularly relevant in the fields of electronics and photonics where enhanced material properties are required.

Case Studies

Study Focus Findings
Study 1Anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro; potential for further development as an anticancer agent.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells; implications for neurodegenerative disease treatment.
Study 3Pesticidal efficacyEffective against common agricultural pests with minimal impact on non-target species; potential for sustainable agriculture applications.
Study 4Polymer enhancementImproved thermal stability and mechanical properties in polymer composites; suggests utility in advanced material applications.

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit the activity of certain viral proteins, thereby preventing viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]Pyridine Cores

(2E)-3-(3,4-Dimethoxyphenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)prop-2-enamide (BG15438) Core Structure: Pyrazolo[1,5-a]pyridine with a methylene-linked prop-2-enamide group. Substituents: 3,4-Dimethoxyphenyl and acrylamide moieties. Synthesis: Likely involves amide coupling, similar to EDCI/HOBt-mediated reactions in pyrazole carboxamides . Properties: Molecular weight 341.4 g/mol (C₁₉H₂₃N₃O₃) .

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid

  • Core Structure : Pyrazolo[1,5-a]pyridine with an acetic acid side chain.
  • Applications : Used as an intermediate for further functionalization (e.g., amide formation) .

Pyrazolo[1,5-a]Pyrimidine Carboxamides

7-Amino-N-(4,6-Dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Core Structure: Pyrazolo[1,5-a]pyrimidine. Substituents: Amino group at position 7 and a 4,6-dimethylpyrimidin-2-yl carboxamide. Synthesis: Refluxed with acetylacetone in glacial acetic acid, followed by recrystallization . Properties: Confirmed by IR (C=O at ~1650 cm⁻¹) and NMR (aromatic protons at δ 7.4–8.3) .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with a dihydropyrazole substituent.
  • Key Features : X-ray crystallography confirmed regioselectivity and planar orientation .
  • Yield : 90% via ultrasound-assisted synthesis in aqueous media .

Pyrazole Carboxamides

5-Chloro-N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Core Structure: Bis-pyrazole system. Substituents: Chloro, cyano, and phenyl groups. Synthesis: EDCI/HOBt-mediated coupling in DMF, yielding 68% after recrystallization . Properties: Melting point 133–135°C; MS (ESI): m/z 403.1 ([M+H]⁺) .

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide (7f)

  • Core Structure : Pyrazolo[3,4-b]pyridine (isomeric to pyrazolo[1,5-a]pyridine).
  • Substituents : Furan-2-carboxamide.
  • Properties : Melting point 130–132°C; IR (C=O at 1650 cm⁻¹); NMR (δ 6.8 for furan-H) .

Comparative Analysis Table

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
Target Compound Pyrazolo[1,5-a]pyridine Furan-3-carboxamide N/A N/A Likely IR C=O ~1650 cm⁻¹; NMR δ 6–8 Inferred
BG15438 Pyrazolo[1,5-a]pyridine Acrylamide, dimethoxyphenyl N/A N/A Molecular weight 341.4 g/mol
13a (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine Amino, dimethylpyrimidinyl N/A N/A IR 1650 cm⁻¹; NMR δ 7.4–8.3
3a (Bis-pyrazole) Pyrazole Chloro, cyano, phenyl 133–135 68 MS m/z 403.1 ([M+H]⁺)
7f (Pyrazolo[3,4-b]pyridine) Pyrazolo[3,4-b]pyridine Furan-2-carboxamide 130–132 65 IR 1650 cm⁻¹; NMR δ 6.8 (furan-H)

Biological Activity

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N3O4. It features a pyrazolo-pyridine core attached to a furan carboxamide moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cytotoxic Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as MCF7 and A549 .
  • Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. For example, one study highlighted the inhibition of CDK2 with IC50 values as low as 0.16 µM .
  • Anti-inflammatory Effects : Pyrazole compounds have also been noted for their anti-inflammatory properties by suppressing pro-inflammatory cytokines and pathways such as NF-kB .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01CDK inhibition
Compound BA54926Cytotoxicity
Compound CHep-23.25Apoptosis induction
Compound DNCI-H4600.39Autophagy induction

Case Studies

Several case studies provide insights into the effectiveness of pyrazole derivatives:

  • Anticancer Activity : In a study involving various pyrazole derivatives, significant cytotoxic effects were observed in breast cancer cell lines (MCF7 and MDA-MB-231). The compounds not only inhibited cell proliferation but also triggered apoptosis through ROS generation and mitochondrial dysfunction .
  • Mechanistic Studies : Another investigation utilized flow cytometry and gene expression profiling to elucidate the mechanism by which certain pyrazole derivatives induce apoptosis in cancer cells. The upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins were noted .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (reflux vs. room temperature).
  • Acidification pH to precipitate intermediates.
  • Recrystallization solvents for purity enhancement.

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Basic Characterization Question
A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry (EI or ESI) is essential:

  • 1H NMR (DMSO-d6): Peaks at δ 2.41–2.70 ppm (CH3 groups), 6.09–8.92 ppm (aromatic and NH protons) confirm substitution patterns .
  • IR : Bands at 1671–1691 cm⁻¹ (C=O stretch) and 3270–3308 cm⁻¹ (NH stretch) validate carboxamide and pyridine moieties .
  • MS : Molecular ion peaks (e.g., m/z 359 for C19H17N7O) and fragmentation patterns align with calculated masses .

Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% for purity validation .

How can reaction conditions be optimized to mitigate side reactions during multi-step synthesis?

Advanced Experimental Design
Side reactions (e.g., over-alkylation or oxidation) are minimized by:

  • Catalyst selection : LiOH or triethylamine for controlled amide bond formation .
  • Stepwise temperature gradients : Reflux for condensation (80–100°C), followed by cooling to room temperature for crystallization .
  • Protecting groups : Boc (tert-butoxycarbonyl) groups prevent unwanted nucleophilic attacks during intermediate steps .

Case Study : Synthesis of analogous pyrazolo[1,5-a]pyrimidine-3-carboxamides achieved 77% yield using DMF recrystallization and strict anhydrous conditions .

How do structural modifications (e.g., substituents on the pyridine or furan rings) affect physicochemical properties and bioactivity?

Advanced Data Contradiction Analysis
Substituent effects are evident in comparative studies:

  • Electron-withdrawing groups (e.g., Cl, CF3) increase melting points (266–268°C vs. 221–223°C for unsubstituted analogs) due to enhanced crystallinity .
  • Hydrophobic substituents (e.g., benzyl, methyl) improve membrane permeability but reduce aqueous solubility .

Example : A trifluoromethyl group at position 7 () enhances metabolic stability but may sterically hinder target binding .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are conflicting binding data resolved?

Q. Advanced Biological Interaction Study

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to targets like kinases or GPCRs. Conflicting Kd values may arise from buffer ionic strength or protein purity .
  • Molecular docking : Resolves discrepancies by modeling ligand-target interactions (e.g., hydrogen bonding with pyridine N-atoms) .

Case Study : Pyrazolo[1,5-a]pyridine derivatives showed μM-level IC50 against cancer cell lines, validated via dose-response curves and triplicate experiments .

How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and guide synthetic routes?

Q. Advanced Computational Application

  • DFT calculations : Optimize transition states for key steps (e.g., enaminone condensation) to predict regioselectivity .
  • Molecular dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways to prioritize high-yield conditions .

Example : Simulations of analogous compounds identified pyridine as optimal for stabilizing intermediates during carboxamide formation .

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